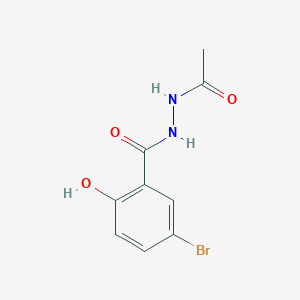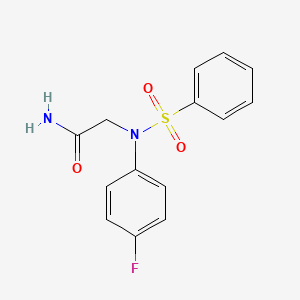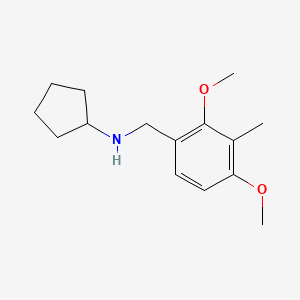![molecular formula C17H14ClN3S B5769600 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone, also known as CMT-3, is a thiosemicarbazone derivative that has shown potential in scientific research applications. CMT-3 is synthesized through a multi-step process, which will be discussed in the following section.
作用機序
The exact mechanism of action of 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of new DNA, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models. In addition, this compound has been shown to have low toxicity in animal studies, indicating that it may be a safe candidate for further research.
実験室実験の利点と制限
One advantage of 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is its potential use in cancer treatment. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop as a cancer treatment.
将来の方向性
There are several future directions for research on 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone. One area of research could be to further investigate its mechanism of action, which could provide insight into its potential use as a cancer treatment. Another area of research could be to study its potential use in combination with other cancer treatments, as it may enhance the effectiveness of these treatments. Additionally, further research could be done to investigate its potential use in treating other diseases, such as inflammatory disorders.
合成法
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is synthesized through a multi-step process. First, 4-methylthiosemicarbazone is reacted with 2-chlorobenzaldehyde to form the intermediate product, 2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]thiosemicarbazone. This intermediate product is then treated with hydrochloric acid to yield this compound.
科学的研究の応用
2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. This compound has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S/c1-12-6-8-13(9-7-12)16-11-22-17(20-16)21-19-10-14-4-2-3-5-15(14)18/h2-11H,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVTYWAYWNSWFR-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)

![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)





![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)
